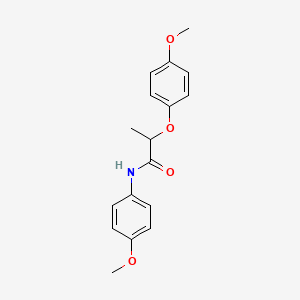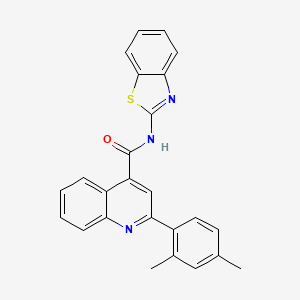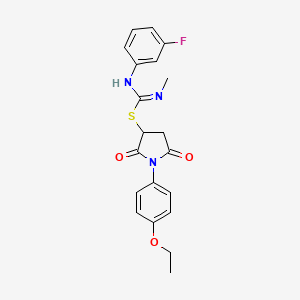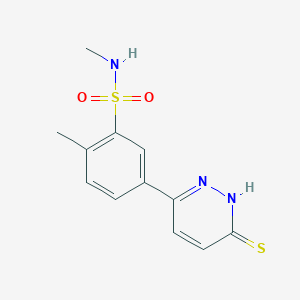
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide selectively activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. PPARδ activation by 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and antioxidative defense. It also leads to the downregulation of genes involved in inflammation and lipid synthesis.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial function in animal models of metabolic disorders. It has also been shown to improve vascular function, reduce atherosclerosis, and protect against myocardial infarction in cardiovascular diseases. In cancer, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurological disorders, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its high selectivity for PPARδ, its ability to cross the blood-brain barrier, and its oral bioavailability. However, it also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Direcciones Futuras
Future research on 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide could focus on its potential therapeutic applications in other diseases, such as liver diseases, kidney diseases, and autoimmune diseases. It could also focus on the development of more potent and selective PPARδ agonists with improved pharmacokinetic properties and reduced toxicity. Additionally, future research could explore the potential synergistic effects of 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide with other drugs or interventions in various diseases.
Métodos De Síntesis
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-methoxyphenol with 4-methoxybenzaldehyde in the presence of a base to form 4-methoxyphenyl-4-methoxybenzyl ether. This intermediate is then reacted with 2-bromo-2-methylpropionyl bromide in the presence of a base to form 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been used in scientific research to study its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, cancer, and neurological disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial function in animal models of metabolic disorders. In cardiovascular diseases, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to improve vascular function, reduce atherosclerosis, and protect against myocardial infarction. In cancer, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurological disorders, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and stroke.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12(22-16-10-8-15(21-3)9-11-16)17(19)18-13-4-6-14(20-2)7-5-13/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMPCCRRPOFWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5052658.png)

![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5052667.png)

![3-[4-(dimethylamino)phenyl]acrylaldehyde 2-quinolinylhydrazone](/img/structure/B5052675.png)

![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5052689.png)
![5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5052694.png)
![3-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B5052700.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5052703.png)


![3-(2-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5052742.png)